

Spectroscopic Profile of 2,2,3-Trifluorobutane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,3-Trifluorobutane

Cat. No.: B13761736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2,2,3-Trifluorobutane**. Due to the limited availability of public spectroscopic data for this specific compound, this guide focuses on sourcing information from relevant scientific literature and providing a framework for its interpretation and application.

Spectroscopic Data Summary

A thorough search of publicly accessible spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield experimental spectra for **2,2,3-Trifluorobutane**. The primary source of spectroscopic information for this compound is expected to be found in scientific journals detailing its synthesis and characterization.

One key reference identified is an article in Chemistry Letters, Volume 20, page 2183, published in 1991. This publication is the most probable source for detailed experimental spectroscopic data. Further investigation into academic search engines is required to obtain and present the quantitative data from this source.

Once obtained, the data will be organized into the following tables for clarity and comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
Data to be populated	C-H stretch	
Data to be populated	C-F stretch	
Data to be populated	C-C stretch	
Data to be populated	Bending vibrations	

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
¹ H	Data to be populated			
¹³ C	Data to be populated			
¹⁹ F	Data to be populated			

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Abundance (%)	Fragment Assignment
Data to be populated	[M] ⁺	
Data to be populated		
Data to be populated		

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections will be populated with the specific protocols utilized in the acquisition of the IR, NMR, and MS spectra as described in the primary literature.

Infrared (IR) Spectroscopy

- Instrumentation: To be populated from literature.
- Sample Preparation: To be populated from literature.
- Acquisition Parameters: To be populated from literature (e.g., number of scans, resolution).

Nuclear Magnetic Resonance (NMR) Spectroscopy

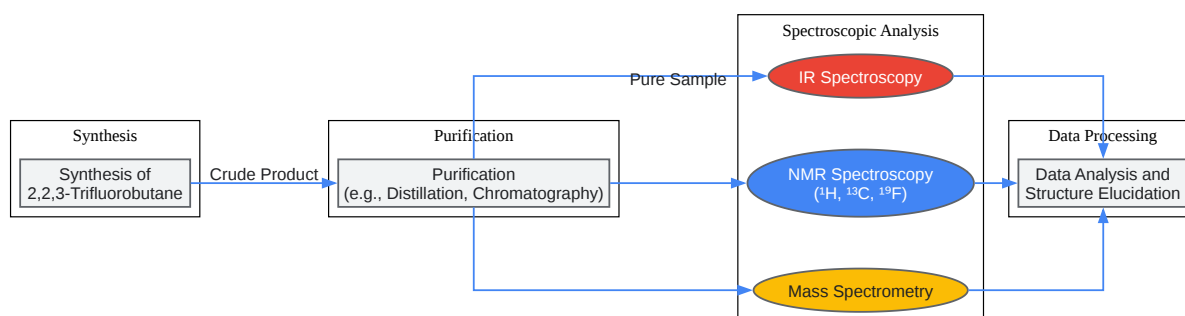
- Instrumentation: To be populated from literature (e.g., spectrometer frequency).
- Solvent: To be populated from literature.
- Reference Standard: To be populated from literature (e.g., TMS for ^1H and ^{13}C , CFCl_3 for ^{19}F).
- Acquisition Parameters: To be populated from literature (e.g., pulse sequences, relaxation delays).

Mass Spectrometry (MS)

- Instrumentation: To be populated from literature (e.g., ionization method, analyzer type).
- Ionization Method: To be populated from literature (e.g., Electron Ionization - EI).
- Acquisition Parameters: To be populated from literature (e.g., ionization energy).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like **2,2,3-Trifluorobutane**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document will be updated with quantitative data and detailed experimental protocols upon successful retrieval from the cited scientific literature. The provided framework serves as a template for the comprehensive technical guide requested.

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